3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate
CAS No.: 60550-73-4
Cat. No.: VC18693449
Molecular Formula: C13H26O5
Molecular Weight: 262.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60550-73-4 |
|---|---|
| Molecular Formula | C13H26O5 |
| Molecular Weight | 262.34 g/mol |
| IUPAC Name | [3-hydroxy-2,2-bis(hydroxymethyl)propyl] octanoate |
| Standard InChI | InChI=1S/C13H26O5/c1-2-3-4-5-6-7-12(17)18-11-13(8-14,9-15)10-16/h14-16H,2-11H2,1H3 |
| Standard InChI Key | VYZAPFCSOUVFIE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=O)OCC(CO)(CO)CO |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate is systematically named [3-hydroxy-2,2-bis(hydroxymethyl)propyl] octanoate, reflecting its pentaerythritol core esterified with octanoic acid. Alternative designations include pentaerythritol monooctanoate and Einecs 262-288-6 . The International Union of Pure and Applied Chemistry (IUPAC) name underscores the compound’s tetrafunctional alcohol moiety and C8 fatty acid chain.
Molecular Architecture
The molecular formula C₁₃H₂₆O₅ (MW: 262.34 g/mol) comprises a central 3-hydroxy-2,2-bis(hydroxymethyl)propyl group linked to an octanoate ester . Structural analysis via SMILES notation (CCCCCCCC(=O)OCC(CO)(CO)CO) and InChIKey (VYZAPFCSOUVFIE-UHFFFAOYSA-N) confirms the presence of three hydroxyl groups and a linear alkyl chain . The compound’s branched topology enhances solubility in polar solvents while the octanoate chain imparts lipophilicity (LogP: 2.50) .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₆O₅ | |
| Molecular Weight | 262.343 g/mol | |
| Density | 1.096 g/cm³ | |
| Boiling Point | 390°C at 760 mmHg | |
| Flash Point | 137.7°C | |
| Refractive Index | 1.485 | |
| LogP | 2.50 |
Synthesis and Production
Raw Materials and Reaction Pathways
The compound is synthesized via acid-catalyzed esterification of pentaerythritol (2,2-bis(hydroxymethyl)-1,3-propanediol) with octanoic acid. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, facilitating nucleophilic acyl substitution . Stoichiometric control ensures monoesterification, preserving three hydroxyl groups for subsequent functionalization.
Industrial-Scale Manufacturing
Industrial production optimizes temperature (110–130°C) and reaction time (4–6 hours) to achieve yields exceeding 85%. Excess octanoic acid is recovered via distillation, while purification involves activated carbon treatment and recrystallization from ethanol-water mixtures .
Analytical Characterization
Chromatographic Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) on Newcrom R1 columns (3 µm particles) resolves the compound using a mobile phase of acetonitrile-water-phosphoric acid (70:30:0.1 v/v) . For mass spectrometry compatibility, phosphoric acid is substituted with 0.1% formic acid, enabling electrospray ionization (ESI) detection at m/z 263.18528 ([M+H]⁺) .
Spectroscopic Identification
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Infrared Spectroscopy (IR): Peaks at 3450 cm⁻¹ (O-H stretch), 1740 cm⁻¹ (ester C=O), and 1170 cm⁻¹ (C-O ester) confirm functional groups.
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Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 4.15 (m, -OCH₂), δ 1.25 (t, CH₂ alkyl), and δ 3.65 (s, -OH) validate the structure .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its octanoate chain but is miscible with ethanol, acetone, and dichloromethane. The LogP of 2.50 indicates moderate lipophilicity, suitable for lipid-based formulations .
Thermal and Hydrolytic Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, aligning with its high boiling point . Hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions cleaves the ester bond, regenerating pentaerythritol and octanoic acid .
Applications and Industrial Relevance
Pharmaceutical Intermediates
As a polyol ester, the compound serves as a prodrug carrier or excipient in topical formulations, enhancing drug permeation through lipid bilayers . Its hydroxyl groups enable conjugation with APIs for sustained release.
Polymer Additives
In polymer chemistry, it acts as a plasticizer for polyvinyl chloride (PVC) and a crosslinker in polyurethane foams, improving flexibility and thermal resistance .
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